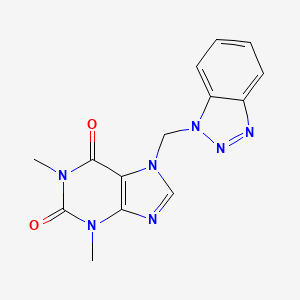![molecular formula C26H18N2OS B10873799 Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 58327-73-4](/img/structure/B10873799.png)
Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a complex organic compound with a molecular formula of C26H18N2OS . This compound features a thienopyridine core, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms. The presence of multiple aromatic rings and functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of a thienopyridine intermediate, which is then functionalized to introduce the amino and phenyl groups. The reaction conditions often involve the use of strong bases like sodium ethoxide and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against various microbial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of multiple functional groups allows for the modification of its structure to enhance its biological activity and reduce toxicity .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: This compound has a similar structure but with a chlorine atom replacing one of the phenyl groups.
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone: This compound features a methoxy group instead of a phenyl group.
Uniqueness
The uniqueness of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone lies in its specific arrangement of functional groups and aromatic rings. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
58327-73-4 |
|---|---|
Molekularformel |
C26H18N2OS |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2 |
InChI-Schlüssel |
ZRRONMIBMQJRJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B10873720.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873725.png)
![(4Z)-2-(furan-2-yl)-4-{[(4-methylphenyl)amino]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10873728.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873730.png)
![8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873734.png)

![(4E)-4-{[(2-chlorobenzyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873738.png)
![7-[(4-Methylphenyl)sulfonyl]quinoline-5,8-diol](/img/structure/B10873742.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873758.png)
![ethyl 2-[(3,3-dichloropropanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10873767.png)
![2-[3,3-dimethyl-11-(5-methylfuran-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10873769.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B10873775.png)
![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10873777.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10873782.png)
